![molecular formula C11H13NO5S B13467791 2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(6-nitro-1,3-dioxaindan-5-yl)ethyl]sulfanyl}ethan-1-ol is a complex organic compound that features a nitro group, a dioxane ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-nitro-1,3-dioxaindan-5-yl)ethyl]sulfanyl}ethan-1-ol typically involves multiple steps:
Formation of the 6-nitro-1,3-dioxaindan-5-yl moiety: This can be achieved through nitration of 1,3-dioxaindan derivatives under controlled conditions using nitric acid and sulfuric acid.
Attachment of the ethyl group: The nitro-substituted dioxane can be reacted with ethylating agents such as ethyl bromide in the presence of a base like potassium carbonate.
Introduction of the sulfanyl group: The ethylated product can then be treated with thiolating agents such as thiourea or hydrogen sulfide to introduce the sulfanyl group.
Formation of the ethan-1-ol group: Finally, the compound can be reacted with ethylene oxide or similar reagents to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethan-1-ol group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Thionyl chloride, phosphorus tribromide, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives, ethers.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing nitro, sulfanyl, and dioxane functionalities.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its derivatives could be explored for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(6-nitro-1,3-dioxaindan-5-yl)ethyl]sulfanyl}ethan-1-ol would depend on its specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The nitro group could also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(6-nitro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole: This compound shares the nitro and dioxane functionalities but differs in its imidazole ring structure.
1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethanone: Similar nitro and dioxane groups but lacks the sulfanyl and ethan-1-ol functionalities.
Uniqueness
2-{[1-(6-nitro-1,3-dioxaindan-5-yl)ethyl]sulfanyl}ethan-1-ol is unique due to its combination of nitro, dioxane, sulfanyl, and ethan-1-ol groups
Properties
Molecular Formula |
C11H13NO5S |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
2-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]ethanol |
InChI |
InChI=1S/C11H13NO5S/c1-7(18-3-2-13)8-4-10-11(17-6-16-10)5-9(8)12(14)15/h4-5,7,13H,2-3,6H2,1H3 |
InChI Key |
AQUDKZJNQICBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


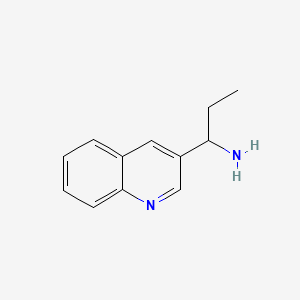

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)
![N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide](/img/structure/B13467725.png)
![4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13467726.png)
![Tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13467727.png)
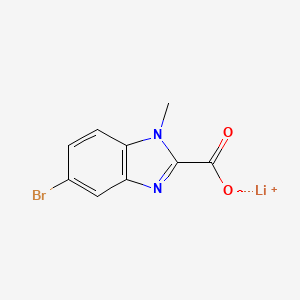
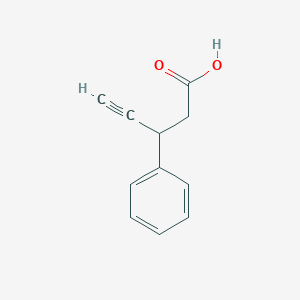
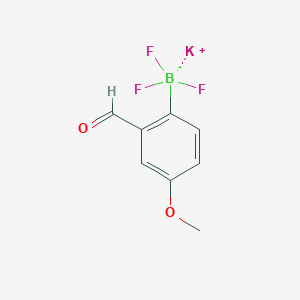
![Methyl 1-[2-(3-fluoro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate](/img/structure/B13467746.png)
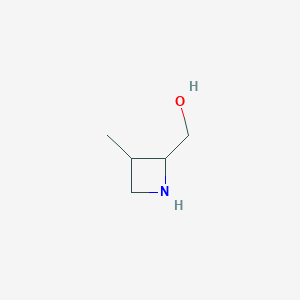
![N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B13467769.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13467771.png)
![4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene](/img/structure/B13467788.png)
